Enhanced Lipophilicity versus Non-Halogenated and Nitro Analogs
The bromo substitution at the 6'-position significantly increases the compound's computed octanol-water partition coefficient (XLogP3-AA), a critical determinant of membrane permeability and bioavailability. The target compound has a XLogP3-AA value of 2.8, compared to 2.1 for the non-brominated 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one and 2.0 for the 6'-nitro analog [1][2][3]. This represents a quantifiable increase of 0.7 log units over the hydrogen analog and 0.8 log units over the nitro analog, placing the compound in a distinct, more lipophilic space.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one: 2.1; 6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one: 2.0 |
| Quantified Difference | Δ = +0.7 (vs. H); Δ = +0.8 (vs. NO2) |
| Conditions | Computed property; values from PubChem, calculated via XLogP3 3.0. |
Why This Matters
A higher logP suggests superior passive membrane permeability, making this compound the preferred choice for projects targeting intracellular pathways or CNS penetration where increased lipophilicity is required.
- [1] PubChem Compound Summary for CID 73553934, 6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one. View Source
- [2] PubChem Compound Summary for CID 1227371, 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one. View Source
- [3] PubChem Compound Summary for CID 14920472, 6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one. View Source
